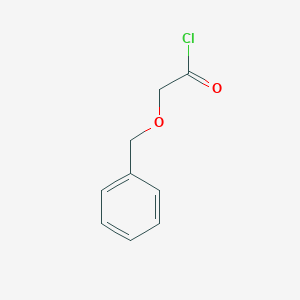

2-(Benzyloxy)acetyl chloride

Overview

Description

2-(Benzyloxy)acetyl chloride is a reagent used to construct substituted 2-azetidinones for further elaboration into annulated β-lactams. It is a commonly employed reagent for asymmetric synthesis of β-lactams .

Molecular Structure Analysis

The molecular formula of 2-(Benzyloxy)acetyl chloride is C9H9ClO2. It has a molecular weight of 184.62 g/mol. The InChI representation is InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Benzyloxy)acetyl chloride are not detailed in the retrieved sources, it is known that benzylic halides show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

2-(Benzyloxy)acetyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 282.3±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 52.1±3.0 kJ/mol and a flash point of 96.4±20.8 °C. The compound has a molar refractivity of 47.1±0.3 cm3, and it accepts 2 hydrogen bonds .Scientific Research Applications

Preparation of β-Lactams

2-(Benzyloxy)acetyl chloride is commonly used in the asymmetric synthesis of β-lactams . β-Lactams are a class of compounds containing a beta-lactam ring, which is a four-membered lactam. They are important in the production of a wide range of antibiotics, including penicillins and cephalosporins.

Construction of Substituted 2-Azetidinones

This compound is used to construct substituted 2-azetidinones . 2-Azetidinones, also known as β-lactams, are used as building blocks in organic synthesis and pharmaceuticals. They can be further elaborated into annulated β-lactams.

Synthesis of Fluoroquinolone Antibiotics

2-(Benzyloxy)acetyl chloride is used in the preparation of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile . This is a key intermediate in the preparation of fluoroquinolone antibiotics for respiratory tract infections. Fluoroquinolones are a type of broad-spectrum antibiotics that are effective for both gram-negative and gram-positive bacteria.

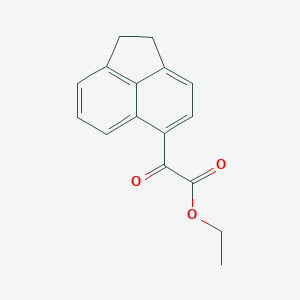

Preparation of Non-Racemic Helicene

This compound is also used in the preparation of non-racemic helicene . Helicenes are a type of organic compound with a helically twisted array of aromatic rings. They have interesting optical properties and are used in the field of organic electronics and photonics.

Synthesis of Annulated β-Lactams

2-(Benzyloxy)acetyl chloride is a reagent used to construct substituted 2-azetidinones for further elaboration into annulated β-lactams . Annulated β-lactams are a type of β-lactams where the β-lactam ring is fused to another ring. They have potential applications in medicinal chemistry due to their biological activity.

Asymmetric Synthesis of β-Lactams

It is a commonly employed reagent for asymmetric synthesis of β-lactams . Asymmetric synthesis, also called chiral synthesis, is a form of chemical synthesis. It is aimed at the production of asymmetric molecules, which have interesting properties in many areas of chemistry, especially in pharmaceuticals.

Safety and Hazards

2-(Benzyloxy)acetyl chloride is a hazardous substance. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended not to breathe dust/fume/gas/mist/vapors/spray. If swallowed, rinse mouth but do not induce vomiting .

Relevant Papers Unfortunately, the retrieved sources did not provide specific papers related to 2-(Benzyloxy)acetyl chloride .

Mechanism of Action

Target of Action

2-(Benzyloxy)acetyl chloride is primarily used as a reagent in the synthesis of various organic compounds

Mode of Action

The compound acts as an acylating agent, meaning it can donate an acyl group to another molecule in a chemical reaction . This is facilitated by the presence of the chloride atom, which is a good leaving group, making the compound highly reactive .

Biochemical Pathways

2-(Benzyloxy)acetyl chloride is used in the synthesis of various organic compounds, including β-lactams . β-lactams are a class of antibiotics that include penicillins and cephalosporins. They work by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell death .

Pharmacokinetics

It’s important to note that the compound is highly reactive and sensitive to moisture . Therefore, it must be handled and stored carefully to maintain its reactivity.

Result of Action

The primary result of the action of 2-(Benzyloxy)acetyl chloride is the formation of new compounds through acylation reactions . For example, it has been used in the synthesis of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotics .

Action Environment

The efficacy and stability of 2-(Benzyloxy)acetyl chloride are highly dependent on the environment in which it is used. It reacts violently with water, liberating toxic gas . Therefore, it must be used in a dry, controlled environment. Additionally, it should be stored at low temperatures (2-8°C) to maintain its stability .

properties

IUPAC Name |

2-phenylmethoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISAUDWTBBNJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941641 | |

| Record name | (Benzyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19810-31-2 | |

| Record name | Acetyl chloride, (benzyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyloxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)

![2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride](/img/structure/B9264.png)